molecular formula C16H16 B7770538 1-Butene, 1,3-diphenyl- CAS No. 7614-93-9

1-Butene, 1,3-diphenyl-

Cat. No.: B7770538
CAS No.: 7614-93-9
M. Wt: 208.30 g/mol
InChI Key: GNQWHYWLSGTMSL-OUKQBFOZSA-N
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Description

1-Butene, 1,3-diphenyl- is an organic compound with the molecular formula C16H16. It is a derivative of butene where two phenyl groups are attached to the first and third carbon atoms of the butene chain. This compound is known for its unique structural properties and is used in various chemical reactions and industrial applications.

Chemical Reactions Analysis

Scientific Research Applications

Pharmaceutical Intermediates

One of the primary applications of 1-butene, 1,3-diphenyl- is as a pharmaceutical intermediate. The compound serves as a precursor in the synthesis of various bioactive molecules. For instance:

  • Nitromethylation Method: A novel method for preparing (E)-1,3-diphenyl-4-nitro-1-butene has been developed, which showcases high yield and safety in operation. This compound's nitro group can be transformed into other functional groups such as amino or carboxyl groups, enhancing its utility in drug development .

Polymer Chemistry

The ability to undergo oligomerization makes 1-butene, 1,3-diphenyl- valuable in polymer chemistry. It can be used to create polymers with specific properties suitable for industrial applications.

Industrial Applications

The compound's unique properties allow it to be utilized in the production of specialty chemicals and materials used in coatings, adhesives, and sealants.

Data Tables

Synthesis MethodYield (%)ConditionsReference
Cationic OligomerizationVariableTrifluoromethanesulfonic acid in dichloromethane
Selective DimerizationUp to 95Bis(β-diketonato)palladium-boron trifluoride etherate catalyst
Nitromethylation MethodHigh yield (specific value not disclosed)Room temperature with DDQ and acid catalyst

Case Studies

Case Study 1: Pharmaceutical Applications
A study focused on the synthesis of (E)-1,3-diphenyl-4-nitro-1-butene highlighted its role as an intermediate in drug synthesis. The method employed demonstrated a simple operation with high yield, making it a promising approach for pharmaceutical manufacturing .

Case Study 2: Polymer Development
Research into the cationic oligomerization process revealed that varying conditions could yield different oligomers with tailored properties. This flexibility allows for the development of materials with specific mechanical or thermal characteristics suitable for various applications .

Comparison with Similar Compounds

1-Butene, 1,3-diphenyl- can be compared with other similar compounds, such as:

1-Butene, 1,3-diphenyl- stands out due to its unique structural properties and versatility in various chemical reactions and applications.

Biological Activity

1-Butene, 1,3-diphenyl- (C16H16) is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including cytotoxic effects, mechanisms of action, and relevant case studies.

1-Butene, 1,3-diphenyl- is characterized by its molecular formula C16H16 and a molecular weight of 208.3 g/mol. The compound's structure features a butene backbone with two phenyl groups attached at the 1 and 3 positions.

PropertyValue
Molecular FormulaC16H16
Molecular Weight208.3 g/mol
Chemical StructureStructure

Cytotoxicity

Recent studies have demonstrated that derivatives of 1,3-diphenyl compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, a study focused on synthesized chalcone derivatives revealed that certain compounds showed higher cytotoxic effects on MCF-7 breast cancer cells compared to the reference drug Tamoxifen .

The following table summarizes the cytotoxic effects observed in different studies:

Compound NameCell LineIC50 (µM)Reference
1-(4-methoxyphenyl)-3-(4-(2-morpholinoethoxy)phenyl)-3-(phenylthio)propan-1-oneMCF-7<10
1,3-Diphenyl-3-(phenylthio)propan-1-oneMCF-7<15
Chalcone DerivativesVarious<20

The biological activity of 1-butene, 1,3-diphenyl- is primarily attributed to its ability to induce apoptosis in cancer cells. The mechanism involves the modulation of various signaling pathways that lead to cell cycle arrest and programmed cell death. The presence of phenyl groups enhances the compound's interaction with cellular targets, influencing its efficacy as an anticancer agent .

Antimicrobial Activity

Additionally, studies have indicated that compounds related to 1-butene, 1,3-diphenyl- exhibit antimicrobial properties against multidrug-resistant bacteria and fungi. This suggests that these compounds could be explored for their potential use in treating infections caused by resistant strains .

Study on Anticancer Properties

A notable study synthesized a series of chalcone derivatives based on the structure of 1-butene, 1,3-diphenyl-. These derivatives were evaluated for their anticancer properties against MCF-7 cells using the MTT assay. Results indicated that certain synthesized compounds had significant cytotoxicity with minimal effects on normal cells .

Study on Antimicrobial Effects

Another investigation assessed the antimicrobial activity of various derivatives of 1-butene, including those with phenolic structures. The study found effective inhibition against several bacterial strains, highlighting the compound's potential as an antimicrobial agent .

Properties

IUPAC Name

[(E)-3-phenylbut-1-enyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16/c1-14(16-10-6-3-7-11-16)12-13-15-8-4-2-5-9-15/h2-14H,1H3/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNQWHYWLSGTMSL-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CC1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(/C=C/C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54140-12-4
Record name 1,1'-(1-Methylpropane-1,3-diyl)dibenzene, didehydro derivative
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054140124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-(1-methylpropane-1,3-diyl)dibenzene, didehydro derivative
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.612
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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